2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde
Overview
Description
2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde demonstrates significant potential in chemical synthesis, particularly in the formation of complex organic compounds. For instance, Fanghänel et al. (1998) explored its use in creating substituted pyridinium-3-sulfonamidates and bis-(pyridinium-3-sulfonamidates), highlighting its versatility in chemical transformations (Fanghänel et al., 1998). Similarly, Brooks et al. (2010) described efficient and selective routes for synthesizing pyridyl analogues of this compound, emphasizing its utility in producing gram quantities of aldehydes (Brooks et al., 2010).
Biological Activity and Alkaloid Synthesis
In the realm of biological activity, Wang et al. (2014) discovered its role in the synthesis of new alkaloids, including those with potential anti-influenza properties (Wang et al., 2014). This showcases the compound's relevance in medicinal chemistry, especially in the development of new pharmaceuticals.
Structural Analysis and Heterocyclic Chemistry
In the context of heterocyclic chemistry, Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are closely related to this compound. Their work provided insights into the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, demonstrating the structural complexity achievable with this compound (Kappe & Roschger, 1989).
Advanced Pharmaceutical Applications
Further, Weber and Erker (2002) explored its application in synthesizing new ligands for the GABA receptor complex, indicating its potential in neuropharmacology (Weber & Erker, 2002). This highlights its significance in developing treatments for neurological disorders.
Properties
IUPAC Name |
2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-3-5-1-6-7(2-9-5)13-4-8(12)10-6/h1-3H,4H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYERWNJQHGYSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=NC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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